[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds .
Biology
In biological research, this compound may be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological molecules. It can also be used in the development of new biochemical assays .
Medicine
Its unique chemical properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In industry, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing these interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[5-(trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the methyl group at the 4-position.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Contains an ethoxy group instead of a hydroxymethyl group.
Lansoprazole sulfide: Contains a similar pyridine ring but with different substituents.
Uniqueness
[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[4-methyl-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-6(4-13)12-3-7(5)8(9,10)11/h2-3,13H,4H2,1H3 |
InChI Key |
UGDMGBUYTRLIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.